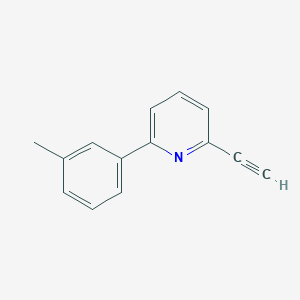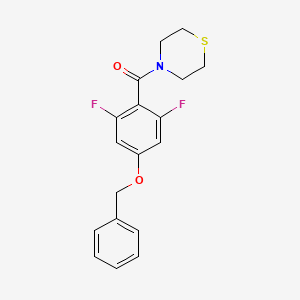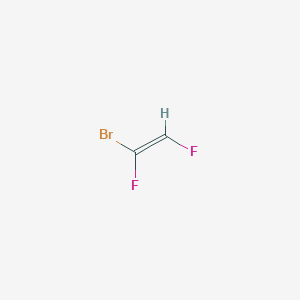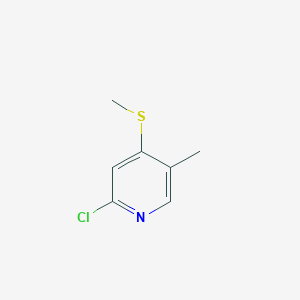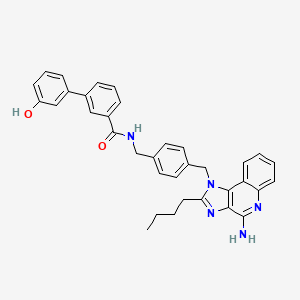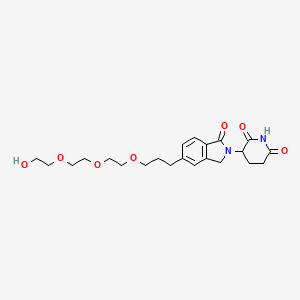
Phthalimidinoglutarimide-5'-C3-O-PEG3-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimidinoglutarimide-5’-C3-O-PEG3-OH is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-C3-O-PEG3-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a series of chemical reactions, including esterification and amidation, to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Phthalimidinoglutarimide-5’-C3-O-PEG3-OH is scaled up using optimized synthetic routes that maximize efficiency and minimize waste. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain the desired product with high consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-5’-C3-O-PEG3-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-5’-C3-O-PEG3-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s PEG chain enhances its solubility and biocompatibility, making it useful in biological assays and drug delivery systems.
Medicine: Its unique structure allows for the development of novel therapeutic agents and diagnostic tools.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phthalimidinoglutarimide-5’-C3-O-PEG3-OH involves its interaction with specific molecular targets and pathways. The phthalimide and glutarimide groups can bind to proteins and enzymes, modulating their activity. The PEG chain enhances the compound’s solubility and stability, facilitating its transport and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phthalimidinoglutarimide-5’-C3-O-PEG1-OH
- Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-amine HCl
- Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid
Uniqueness
Phthalimidinoglutarimide-5’-C3-O-PEG3-OH stands out due to its longer PEG chain, which enhances its solubility and biocompatibility compared to similar compounds. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and biological assays.
Eigenschaften
Molekularformel |
C22H30N2O7 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
3-[6-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C22H30N2O7/c25-7-9-30-11-13-31-12-10-29-8-1-2-16-3-4-18-17(14-16)15-24(22(18)28)19-5-6-20(26)23-21(19)27/h3-4,14,19,25H,1-2,5-13,15H2,(H,23,26,27) |
InChI-Schlüssel |
AHSWINVFSQUACC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium (2R,5S,6S)-6-[[(2R)-2-[[4-ethyl-2,3-bis(oxidanylidene)piperazin-1-yl]carbonylamino]-2-phenyl-ethanoyl]amino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14765191.png)
![1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene](/img/structure/B14765197.png)
![ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B14765202.png)
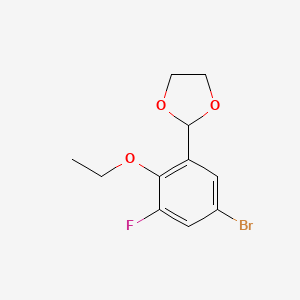
![(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14765224.png)

![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)

